molecular formula C12H12N2O2S B6628801 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide

1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide

Cat. No.: B6628801
M. Wt: 248.30 g/mol
InChI Key: HRWMIDWJKKCZNG-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide is a heterocyclic compound that features a pyridine ring substituted with a thiophene moiety

Properties

IUPAC Name

1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-14-4-2-10(6-11(14)15)12(16)13-7-9-3-5-17-8-9/h2-6,8H,7H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWMIDWJKKCZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC1=O)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-keto esters with aldehydes and ammonia.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid is coupled with a halogenated pyridine derivative.

    Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction, where the carboxylic acid derivative of the pyridine ring is reacted with an amine derivative of the thiophene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or thiophene derivatives.

Scientific Research Applications

1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is studied for its electronic properties and potential use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-oxo-N-(thiophen-2-ylmethyl)pyridine-4-carboxamide: Similar structure but with the thiophene moiety at a different position.

    1-methyl-2-oxo-N-(furan-3-ylmethyl)pyridine-4-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-methyl-2-oxo-N-(thiophen-3-ylmethyl)pyridine-4-carboxamide is unique due to the specific positioning of the thiophene moiety, which can influence its electronic properties and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

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